molecular formula C₂₃H₂₃ClFNO₅ B1156750 2-Chloro-3-fluoro Elvitegravir

2-Chloro-3-fluoro Elvitegravir

Cat. No.: B1156750
M. Wt: 447.88
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-fluoro Elvitegravir, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₃ClFNO₅ and its molecular weight is 447.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of 2-Chloro-3-Fluoro Elvitegravir

The synthesis of this compound involves several steps, starting from simpler organic compounds. A notable synthetic route includes:

  • Formation of Key Intermediates : The reaction of 5-bromo-2,4-dimethoxybenzoic acid with 2-chloro-3-fluorobenzaldehyde leads to the formation of crucial intermediates.
  • Quinoline Skeleton Construction : Subsequent reactions introduce β-ketoester functionalities and construct the quinoline ring through a series of dehydroxylation and cyclization steps.
  • Final Product Formation : The final product is obtained through alkali deprotection and further reactions with various reagents to ensure purity and efficacy.

The detailed synthetic pathway is illustrated in the following table:

StepReactantsConditionsProducts
15-bromo-2,4-dimethoxybenzoic acid + 2-chloro-3-fluorobenzaldehydeReflux in organic solventIntermediate A
2Intermediate A + DMADMFHeating under inert atmosphereQuinoline Intermediate
3Quinoline Intermediate + KOHAlkali deprotectionThis compound

Antiviral Therapy

Elvitegravir is primarily utilized in combination therapies for HIV treatment. It is included in formulations such as Stribild and Genvoya, which combine multiple antiretroviral agents to enhance efficacy and reduce viral load. Clinical trials have demonstrated its effectiveness in maintaining viral suppression over extended periods.

Case Study: Stribild

In a pivotal study involving over 1400 subjects, Stribild showed significant improvements in viral suppression compared to other regimens. Notably:

  • Efficacy : Achieved a viral load reduction to undetectable levels in over 90% of participants after 48 weeks.
  • Safety Profile : Reported adverse effects included renal impairment in a small percentage of patients, necessitating careful monitoring.

Pharmacokinetics

The pharmacokinetic profile of Elvitegravir shows favorable absorption characteristics when combined with cobicistat, which acts as a booster by inhibiting CYP3A4 enzymes. This results in increased plasma concentrations of Elvitegravir without requiring high doses.

Research Insights

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of Elvitegravir derivatives. For instance:

  • Structural Modifications : Research has indicated that altering substituents on the quinoline core can significantly impact the compound's inhibitory activity against HIV integrase.
  • In Vitro Studies : Several derivatives have been tested for their ability to inhibit viral replication at low micromolar concentrations, indicating potential for developing new therapies.

Properties

Molecular Formula

C₂₃H₂₃ClFNO₅

Molecular Weight

447.88

Synonyms

6-[(2-Chloro-3-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-7-methoxy-4-oxo-3-quinolinecarboxylic Acid

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.